PF-4840154
Overview
Description
PF-4840154 is a pyrimidine derivative discovered by Pfizer at its Sandwich, Kent research center. This compound is a potent and selective activator of both the human and rat TRPA1 channels, with EC50 values of 23 nM and 97 nM, respectively . This compound elicits nociception in a mouse model through TRPA1 activation and is used as a reference agonist of the TRPA1 channel for in-vitro high-throughput screening purposes .
Mechanism of Action
Target of Action
PF-4840154, also known as N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide, is a potent and selective activator of both the human and rat Transient Receptor Potential Ankyrin 1 (TRPA1) channels . TRPA1 channels are members of the transient receptor potential (TRP) cation channel family and are considered attractive targets for pain management .
Mode of Action
This compound interacts with the TRPA1 channels, leading to their activation . This compound elicits nociception (the sensory nervous system’s response to harmful stimuli) in a mouse model through TRPA1 activation . The activation of TRPA1 channels in cancer cells can modulate cell migration and potentially tumor invasion .
Biochemical Pathways
The activation of TRPA1 channels by this compound affects several biochemical pathways. It has been shown to increase intracellular and mitochondrial reactive oxygen species (ROS) levels, disrupt the balance between mitochondrial fission and fusion protein expression, and promote calcium influx, mitochondrial damage, and cell apoptosis . Moreover, it reduces the expression of antioxidant genes and antioxidants .
Result of Action
The activation of TRPA1 channels by this compound leads to various molecular and cellular effects. It enhances intracellular and mitochondrial ROS levels, promotes calcium influx, mitochondrial damage, and cell apoptosis . It also disrupts the balance between mitochondrial fission and fusion protein expression . Moreover, it decreases the expression of antioxidant genes and antioxidants, thereby regulating the cellular oxidative stress response .
Biochemical Analysis
Biochemical Properties
PF-4840154 plays a significant role in biochemical reactions, particularly in the activation of TRPA1 channels . TRPA1 is a member of the transient receptor potential (TRP) cation channel family and is localized in “nociceptors,” where it plays a key role in the transduction of chemical, inflammatory, and neuropathic pain . This compound interacts with these channels, leading to their activation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by activating TRPA1 channels . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with TRPA1 channels . It exerts its effects at the molecular level by binding to these channels, leading to their activation . This activation can result in changes in gene expression and can influence enzyme activity .
Dosage Effects in Animal Models
This compound elicits TrpA1-mediated nocifensive behaviour in mouse models
Preparation Methods
The synthetic route for PF-4840154 involves the preparation of N-benzyl-4-[(2-methylpropyl)amino]-2-{4-[(oxan-3-yl)methyl]piperazin-1-yl}pyrimidine-5-carboxamide . The reaction conditions and industrial production methods are not explicitly detailed in the available literature, but the compound is typically synthesized in a laboratory setting for research purposes .
Chemical Reactions Analysis
PF-4840154 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-4840154 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference agonist of the TRPA1 channel for in-vitro high-throughput screening purposes . The compound is superior to allyl isothiocyanate for this use and is considered an attractive pain target based on the fact that TRPA1 knockout mice showed near-complete attenuation of pain behaviors in some pre-clinical development models . Additionally, this compound has been studied for its role in regulating the cellular oxidative stress response and its potential therapeutic applications in glioblastoma .
Comparison with Similar Compounds
PF-4840154 is unique in its selective activation of the TRPA1 channel compared to other similar compounds. Some similar compounds include ASP-7663 and JT-010, which also target the TRPA1 channel . this compound is superior to allyl isothiocyanate for in-vitro high-throughput screening purposes . The compound’s potency and selectivity make it a valuable tool for studying the TRPA1 channel and its role in pain transduction .
Properties
IUPAC Name |
N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O2/c1-20(2)15-27-24-23(25(33)28-16-21-7-4-3-5-8-21)17-29-26(30-24)32-12-10-31(11-13-32)18-22-9-6-14-34-19-22/h3-5,7-8,17,20,22H,6,9-16,18-19H2,1-2H3,(H,28,33)(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPANZCQXFYBGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N3CCN(CC3)CC4CCCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029756 | |
Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332708-14-1 | |
Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4840154 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR82CU5AC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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